molecular formula C26H25NO10 B11051907 4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1,3-benzodioxol-5-ylcarbonyl)-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11051907
M. Wt: 511.5 g/mol
InChI Key: IVMUAJDKOWPHMT-XUTLUUPISA-N
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Description

4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzodioxole, methoxy, hydroxy, and pyrrolone, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole derivatives, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automation to enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzodioxole rings.

    Cyclization: Formation of additional ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium or platinum. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology

In biological research, it may be used to investigate its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it may find applications in the development of new materials, agrochemicals, or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways would depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4-METHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-THIONE

Uniqueness

The uniqueness of 4-(1,3-BENZODIOXOL-5-YLCARBONYL)-5-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-1-(TETRAHYDRO-2-FURANYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H25NO10

Molecular Weight

511.5 g/mol

IUPAC Name

(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25NO10/c1-31-18-9-15(23(32-2)25-24(18)36-12-37-25)20-19(21(28)13-5-6-16-17(8-13)35-11-34-16)22(29)26(30)27(20)10-14-4-3-7-33-14/h5-6,8-9,14,20,28H,3-4,7,10-12H2,1-2H3/b21-19+

InChI Key

IVMUAJDKOWPHMT-XUTLUUPISA-N

Isomeric SMILES

COC1=C2C(=C(C(=C1)C3/C(=C(/C4=CC5=C(C=C4)OCO5)\O)/C(=O)C(=O)N3CC6CCCO6)OC)OCO2

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(=C(C4=CC5=C(C=C4)OCO5)O)C(=O)C(=O)N3CC6CCCO6)OC)OCO2

Origin of Product

United States

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